molecular formula C₃₇H₆₆N₈O₁₀S B612648 160212-93-1 CAS No. 160212-93-1

160212-93-1

Cat. No.: B612648
CAS No.: 160212-93-1
M. Wt: 815.03
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Description

Contextual Significance of Novel Chemical Entities in Modern Scientific Inquiry

Novel chemical entities (NCEs) represent newly discovered or synthesized molecules that possess unique structural features and biological activities. wisdomlib.org The exploration of these compounds is a cornerstone of modern scientific advancement, particularly in fields like medicine and materials science. wisdomlib.orgikhapp.org These entities are investigated for their potential therapeutic effects, offering promising avenues for the development of new treatments for a wide range of diseases, including cancer. wisdomlib.org The significance of NCEs lies in their potential to address unmet medical needs and to serve as tools for dissecting complex biological pathways. wisdomlib.orgwisdomlib.org The continuous discovery and development of NCEs are driven by the need to overcome challenges such as poor aqueous solubility, which can limit the effectiveness of potential therapeutic agents. wisdomlib.org The introduction of novel substances into the environment and their potential effects on Earth's systems is also a growing area of scientific consideration. ikhapp.org

Current Paradigms in Chemical Compound Investigation and Development

The investigation and development of chemical compounds have shifted from traditional trial-and-error methods towards more integrated and technologically advanced paradigms. nso-journal.orgresearchgate.net A significant evolution is the move towards data-driven methodologies, which are now considered the fourth pillar of scientific research, alongside experimental science, theoretical computation, and simulation. nso-journal.org This modern approach leverages artificial intelligence (AI) and machine learning to analyze vast datasets, predict molecular properties, and design novel compounds with desired characteristics. nso-journal.orglindushealth.com

Generative chemistry, a field that combines AI with chemical synthesis, is at the forefront of this new paradigm. lindushealth.com It allows for the rapid exploration of vast chemical spaces and the design of molecules with specific properties, accelerating the discovery of potential drug candidates. lindushealth.com This computational approach is often integrated with automated robotic platforms that can perform high-throughput experiments, creating a closed-loop system of design, synthesis, and testing. researchgate.netaip.org This synergy between AI, automation, and experimental chemistry is revolutionizing how researchers approach the development of new molecules. nso-journal.orgresearchgate.net

Overview of Multidisciplinary Approaches in Chemical Compound Research

The complexity of modern scientific challenges necessitates multidisciplinary approaches in chemical compound research. illinois.edunih.gov This involves the collaboration of experts from diverse fields such as chemistry, biology, pharmacology, computer science, and materials science. frontiersin.orgrsc.org Such collaborations are essential for the rapid identification of novel chemical entities, the assessment of their biological properties, and the refinement of lead molecules. frontiersin.org

The integration of different disciplines allows for a more holistic understanding of a compound's behavior, from its synthesis and chemical properties to its biological mechanism of action and potential applications. nih.govrsc.org For instance, combining synthetic chemistry with molecular biology and computational modeling enables the development of targeted therapies and a deeper understanding of disease processes. nih.gov This convergence of expertise is crucial for tackling complex problems in areas like disease detection, diagnostics, and the creation of sustainable chemical processes. nih.govrsc.org The evolution of research methods now allows for the application of different disciplinary perspectives to a common topic, fostering innovation and accelerating scientific discovery. illinois.edu

Focus on Chemical Compound 160212-93-1

The chemical compound identified by the CAS number this compound is a peptide fragment known as HPV16 E7 (86-93). glpbio.comglpbio.commedchemexpress.com This peptide is derived from the E7 oncoprotein of the human papillomavirus (HPV) type 16. molnova.com It is specifically recognized as an HLA-A2.1-restricted peptide, indicating its relevance in immunological research. medchemexpress.combiocat.com

Chemical and Physical Properties

The fundamental chemical and physical characteristics of compound this compound are summarized below. These properties are essential for its handling and application in research settings.

PropertyValueReference
Molecular FormulaC37H66N8O10S glpbio.com
Molecular Weight815.03 g/mol glpbio.com
Amino Acid SequenceThr-Leu-Gly-Ile-Val-Cys-Pro-Ile medchemexpress.com
Sequence ShorteningTLGIVCPI medchemexpress.com
SolubilitySoluble in DMSO glpbio.com

Research and Applications

Compound this compound, as the HPV16 E7 (86-93) peptide, is a significant tool in immunological research, particularly in the context of HPV-related cancers. medchemexpress.com Research has shown that this peptide is immunogenic in cervical carcinomas. medchemexpress.com

Studies have demonstrated that dendritic cells pulsed with the HPV16 E7 (86-93) peptide can stimulate the expansion of specific T cells. medchemexpress.com These T cells are reactive against target cells that have been pulsed with the peptide. medchemexpress.com The peptide is capable of inducing cytotoxic T lymphocyte (CTL) responses when it is loaded onto antigen-presenting HLA class I molecules. medchemexpress.com This property makes it a valuable reagent for in vitro studies aimed at understanding the cellular immune response to HPV16. medchemexpress.comtargetmol.cn

Properties

CAS No.

160212-93-1

Molecular Formula

C₃₇H₆₆N₈O₁₀S

Molecular Weight

815.03

sequence

One Letter Code: TLGIVCPI

Origin of Product

United States

Synthetic Strategies for Chemical Compound Discovery and Elucidation

Traditional and Modern Organic Synthesis Methodologies

The synthesis of peptides like HPV16 E7 (86-93) has been revolutionized by the development of solid-phase peptide synthesis (SPPS), a cornerstone of modern organic synthesis. researchgate.net This methodology, pioneered by R. Bruce Merrifield, allows for the stepwise construction of a peptide chain anchored to a solid support, typically a resin. researchgate.net This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. lsu.edu

For the synthesis of the Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile peptide, the most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. ekb.egscielo.org.mxnih.gov The synthesis begins by attaching the C-terminal amino acid, Isoleucine, to a solid support resin. lsu.edu Each subsequent amino acid, with its N-terminus protected by the Fmoc group and its side chain protected by a t-butyl-based group (where applicable), is then coupled to the free N-terminus of the growing peptide chain. ekb.eg The Fmoc group is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling reaction. scielo.org.mx This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. nih.gov

While less common for peptides of this size, solution-phase peptide synthesis is a more traditional method where the peptide is synthesized in a homogenous solution. researchgate.net This technique can be advantageous for large-scale synthesis but requires purification after each step, making it more laborious.

Table 1: Comparison of Peptide Synthesis Methodologies

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Stepwise addition of amino acids to a growing chain on a solid support. researchgate.netReactions occur in a homogeneous solution.
Purification Excess reagents removed by washing the solid support. lsu.eduRequires purification after each coupling step.
Automation Easily automated. thermofisher.comDifficult to automate.
Scale Typically used for small to medium scale synthesis. nih.govCan be scaled up for large-scale production. google.com
Time Generally faster for library and research-scale synthesis. nih.govMore time-consuming due to intermediate purifications.

Combinatorial Chemistry in Library Generation and Screening

Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a library. researchgate.net This approach is particularly valuable in the context of discovering new immunogenic peptides or optimizing the properties of a known one like HPV16 E7 (86-93).

By systematically varying the amino acids at specific positions within the Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile sequence, a combinatorial library of peptide analogs can be generated. nih.gov These libraries can then be screened for enhanced binding to MHC molecules, increased T-cell activation, or improved stability. For example, an "alanine scanning library" could be created where each amino acid in the original peptide is systematically replaced with alanine (B10760859) to identify key residues for its biological activity. eurogentec.com

Solid-Phase Synthesis Applications

Solid-phase synthesis is the method of choice for generating peptide libraries due to its efficiency and amenability to automation. researchgate.netresearchgate.net One common technique is the "split-and-mix" or "one-bead-one-compound" method. In this approach, the resin beads are divided into portions, a different amino acid is coupled to each portion, and then all the portions are mixed together before the next coupling cycle. This results in a library where each bead carries a unique peptide sequence.

Another application is the parallel synthesis of peptides in a spatially addressable format, such as on a microchip or in a 96-well plate. nih.govresearchgate.net This allows for the simultaneous synthesis of hundreds or thousands of defined peptide sequences, which can then be directly screened for activity. jpt.com

Solution-Phase Parallel Synthesis Techniques

While less common for large peptide libraries, solution-phase parallel synthesis can be employed for creating smaller, focused libraries. nih.gov This technique often utilizes multi-well plates where different reactions are carried out in each well, allowing for the simultaneous synthesis of multiple compounds. nih.gov The purification of products from solution-phase synthesis remains a significant challenge, often requiring automated purification systems.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally complex and diverse molecules, often with three-dimensional features. frontiersin.orgnih.gov In the context of the HPV16 E7 (86-93) peptide, DOS could be used to generate peptidomimetics. These are molecules that mimic the structure and function of the original peptide but may have improved properties such as increased stability or oral bioavailability. nih.gov

DOS strategies often involve a "build/couple/pair" approach, where simple building blocks are assembled into complex scaffolds through a series of divergent reactions. pnas.orgnih.gov For example, starting from amino acid-derived building blocks, a variety of macrocyclic or heterocyclic scaffolds could be synthesized to mimic the presentation of key side chains of the Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile sequence. pnas.orgfrontiersin.org

Fragment-Based Approaches to Compound Design and Elaboration

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. frontiersin.org These fragments are then grown or linked together to create a more potent lead compound.

In the context of peptide synthesis, a related concept is fragment condensation. springernature.com Here, smaller, protected peptide fragments are synthesized separately and then joined together to form the final, longer peptide. acs.org For a relatively short peptide like HPV16 E7 (86-93), a stepwise SPPS approach is generally more efficient. However, for the synthesis of larger proteins or complex peptide analogs, fragment condensation can be a valuable strategy. acs.org This approach can also be used to introduce specific modifications, such as isotopic labels or non-natural amino acids, into a specific part of the molecule. nih.gov

Chemogenomic and High-Throughput Synthesis Innovations

Chemogenomics aims to systematically study the interaction of a large number of chemical compounds with a wide range of biological targets. news-medical.net In vaccine design, this can involve screening peptide libraries against different MHC alleles or T-cell receptors to identify broadly effective epitopes. thermofisher.commdpi.com Computational tools and bioinformatics play a crucial role in predicting potential T-cell epitopes from viral genomes, such as that of HPV, which can then be prioritized for synthesis and experimental validation. nih.govnih.gov

High-throughput synthesis (HTS) is essential for generating the large libraries of peptides needed for chemogenomic screening. nih.govjpt.com Innovations in this area include the use of automated peptide synthesizers, miniaturized reaction formats (e.g., 96-well plates), and advanced purification techniques. nih.govuni-regensburg.de SPOT synthesis, where peptides are synthesized on a cellulose (B213188) membrane, is another high-throughput method that allows for the creation of large, spatially addressable peptide arrays for screening purposes. jpt.com These technologies significantly accelerate the discovery and optimization of immunogenic peptides like HPV16 E7 (86-93).

Molecular Design and Optimization in Chemical Compound Research

Rational Design Principles for Target-Oriented Compounds

The rational design of therapeutic compounds, such as peptide vaccines, is a cornerstone of modern drug discovery. It involves designing molecules that are predicted to bind to a specific biological target and elicit a desired response. For the peptide 160212-93-1, the target is the host's immune system, and the goal is to induce a potent and specific anti-tumor response.

The oncoproteins E6 and E7 of high-risk human papillomavirus (HPV) types, such as HPV16, are ideal targets for immunotherapy. uni-heidelberg.demdpi.com This is because they are constitutively expressed in HPV-associated cancer cells and are crucial for maintaining the malignant state. uni-heidelberg.defrontiersin.org The peptide this compound, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a fragment of the HPV16 E7 protein. asm.org It is specifically recognized by the immune system when presented by the Human Leukocyte Antigen (HLA)-A*02:01 molecule, a common type of Major Histocompatibility Complex (MHC) class I molecule in the human population. oup.com

The design of such target-oriented peptides relies on several key principles:

Epitope Prediction: The initial step involves identifying potential T-cell epitopes within the target antigen (in this case, the E7 protein). This is often accomplished using immunoinformatic and bioinformatics algorithms that predict which peptide fragments are likely to bind to specific HLA molecules. uni-heidelberg.defrontiersin.orgresearchgate.net These predictions are based on the peptide's amino acid sequence and known binding motifs for different HLA alleles.

MHC Binding Affinity: A critical factor for a peptide's immunogenicity is its binding affinity and stability with the MHC molecule. oup.com Peptides that bind with high affinity are more likely to be presented on the cell surface and recognized by T-cells. karger.com Research has shown a direct correlation between the binding affinity of a peptide to the HLA molecule and its ability to elicit an immune response. oup.com

T-Cell Receptor (TCR) Interaction: The peptide-MHC complex must be effectively recognized by T-cell receptors. The design process considers which amino acid residues of the peptide will be exposed and available to interact with the TCR. karger.com

The rational design process for peptides like this compound is a multi-faceted approach that combines computational prediction with experimental validation to identify promising candidates for immunotherapy. uni-heidelberg.de

Lead Identification and Optimization Strategies

Once an initial "hit" compound like the HPV16 E7 (86-93) peptide is identified, it must undergo a process of lead identification and optimization to improve its therapeutic potential. creative-peptides.com This involves enhancing its efficacy, stability, and pharmacokinetic properties.

The progression from an initial immunogenic peptide "hit" to a "lead" vaccine candidate involves several methodologies. Early clinical studies with short peptides like this compound demonstrated biological effects but often had limited clinical efficacy. asm.orgresearchgate.net This led to the development of more advanced strategies:

Use of Synthetic Long Peptides (SLPs): A significant advancement has been the use of longer peptides (25-35 amino acids). frontiersin.org Unlike short peptides that primarily activate CD8+ cytotoxic T-cells, SLPs can be processed by antigen-presenting cells (APCs) to activate both CD4+ helper T-cells and CD8+ cytotoxic T-cells. frontiersin.orgmdpi.com This broader immune response is generally more robust and effective. For HPV, SLP vaccines covering regions of both E6 and E7 proteins have been developed. frontiersin.org

Adjuvant Co-administration: The immunogenicity of peptide vaccines is often weak and can be significantly enhanced by co-administration with adjuvants. nih.govnih.gov Adjuvants are substances that stimulate the innate immune system, leading to a stronger and more sustained adaptive immune response. Examples include Toll-like receptor (TLR) agonists like poly(I:C) and traditional Chinese medicine extracts. nih.govresearchgate.net

Combination Immunotherapies: Combining peptide vaccines with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), has shown promise. dovepress.com Checkpoint inhibitors can overcome the immunosuppressive tumor microenvironment, allowing the vaccine-induced T-cells to be more effective.

These methodologies aim to transform a simple peptide epitope into a multifaceted vaccine formulation with improved therapeutic outcomes.

Structure-based design utilizes the three-dimensional structural information of the target molecule to guide the design of improved compounds. In the context of peptide vaccines, this involves analyzing the crystal structure of the peptide-MHC complex. acs.orgnih.govnih.gov

By understanding how a peptide like HPV16 E7 (86-93) fits into the binding groove of the HLA-A*02:01 molecule, researchers can rationally design Altered Peptide Ligands (APLs). nih.govoup.com APLs are synthetic peptides with amino acid substitutions at key positions to enhance their interaction with the MHC molecule. karger.comnih.gov

Key strategies in structure-based design include:

Modification of Anchor Residues: Peptides bind to MHC molecules via specific "anchor" residues. Modifying these residues can significantly increase the binding affinity and stability of the peptide-MHC complex. karger.comnih.gov

Introduction of Non-proteogenic Amino Acids: To further enhance binding and stability, non-natural or non-proteogenic amino acids can be incorporated into the peptide sequence. This can lead to chemically enhanced altered peptide ligands (CPLs) with superior properties compared to the native peptide. aai.org

The table below summarizes examples of how structure-based design has been applied to improve peptide immunogenicity.

Design StrategyModificationOutcomeReference
Altered Peptide Ligands (APLs) Substitution of MHC anchor residues in melanoma gp100 epitope.2-10 fold higher affinity for HLA-DR4 than the wild-type peptide. nih.gov
Chemically Enhanced APLs (CPLs) Incorporation of non-proteogenic amino acids at anchor positions.Enhanced MHC binding affinity and stability, leading to accelerated expansion of anti-tumor T-cells. aai.org

Ligand-based design approaches are employed when the three-dimensional structure of the target is unknown. Instead, these methods rely on the knowledge of other molecules (ligands) that bind to the target. For peptide vaccines, this can involve:

Pharmacophore Modeling: Identifying the key chemical features and their spatial arrangement required for a peptide to bind to an MHC molecule and be recognized by a TCR.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of peptides with their biological activity (e.g., binding affinity or immunogenicity).

Computational Modeling and Simulation: Using techniques like molecular dynamics simulations to study the behavior of peptide-MHC complexes and predict how modifications will affect binding and stability. frontiersin.orgarxiv.orgacs.org Recently, combined machine learning and molecular dynamics (ML-MD) approaches are being developed to optimize antigen-MHC binding. arxiv.orgacs.org

These computational approaches allow for the virtual screening and design of novel peptide sequences with predicted high immunogenicity before they are synthesized and tested in the laboratory, saving time and resources. acs.org

Structure-Based Design Principles

Prodrug Design and Bioprecursor Strategies

A major challenge with peptide-based therapeutics is their poor pharmacokinetic properties, including low stability (rapid degradation by proteases) and poor membrane permeability. mdpi.comnih.gov Prodrug and bioprecursor strategies are employed to overcome these limitations. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.netmdpi.com

For peptides, carrier-linked prodrugs are common, where the peptide is covalently attached to a carrier moiety via a linker that is designed to be cleaved in vivo. nih.govnih.gov

The conversion of a prodrug to its active form relies on biotransformation, which can be either chemical or enzymatic. arxiv.org

Chemical Biotransformation: This involves the cleavage of the prodrug linker under specific physiological conditions, such as changes in pH. For instance, a linker might be stable at the pH of the blood but hydrolyze upon entering the more acidic tumor microenvironment.

Enzymatic Biotransformation: This is a more common strategy for peptide prodrugs. The linker is designed to be a substrate for a specific enzyme that is abundant at the target site or in the general circulation. researchgate.net For example, linkers can be designed to be cleaved by proteases that are overexpressed in tumors. researchgate.net

The body metabolizes foreign compounds (xenobiotics) through a series of enzymatic reactions, broadly categorized into three phases:

Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. Cytochrome P450 enzymes are key players in this phase. medchemexpress.com

Phase II Reactions: These involve the conjugation of the modified compound with endogenous molecules like glucuronic acid, sulfate, or glutathione, making them more water-soluble and easier to excrete. medchemexpress.com

Phase III Reactions: This phase involves the transport of the conjugated metabolites out of cells, often mediated by transporters like the multidrug resistance protein (MRP) family. medchemexpress.com

Peptide drugs and their prodrugs are susceptible to these metabolic processes, particularly enzymatic degradation by proteases. nih.gov Prodrug design aims to temporarily mask the peptide, protecting it from premature degradation and allowing it to reach its target, where enzymatic cleavage releases the active therapeutic peptide. nih.gov Strategies to achieve this for peptides include lipidation (attaching a lipid chain) or conjugation to polymers like polyethylene (B3416737) glycol (PEG), which can improve stability and circulation time. mdpi.com

Targeted Delivery Systems Development

A significant challenge in the development of peptide-based therapeutics like HPV16 E7 (86-93) is ensuring their effective delivery to the target site and enhancing their immunogenicity. tandfonline.comnih.gov To address this, extensive research has been conducted on various targeted delivery systems. These systems are designed to protect the peptide from degradation, facilitate its uptake by antigen-presenting cells (APCs), and potentiate the resulting immune response. nih.gov

Liposomes and proteoliposomes represent a key strategy for delivering HPV peptides. Recently, a novel delivery system using very small size proteoliposomes for the HPV16 E7 (86-93) peptide has shown promising clinical responses in patients with high-grade cervical intraepithelial neoplasia (CIN2/3). mdpi.com Another approach involves creating lipopeptides, where a lipid tail is covalently linked to the peptide. aacrjournals.org This modification enhances the peptide's ability to be taken up by cells. In a Phase I clinical trial, the HPV16 E7 (86-93) peptide was administered as a lipopeptide linked to a helper T-cell epitope, demonstrating its potential in a clinical setting. aacrjournals.org

Nanoparticle-based delivery systems have emerged as a versatile platform for peptide vaccines. tandfonline.com These include:

Polystyrene Nanoparticles (PSNP): These have been suggested as an alternative vaccination method when conventional adjuvants are not effective enough to generate the desired CD8+ T-cell specificity. tandfonline.com

Polymeric Nanoparticles: To avoid the side effects associated with mineral oil adjuvants, polymeric nanoparticles, such as those made from poly(D,L-lactic-co-hydroxymethyl glycolic acid) (PLHGA), have been developed to deliver synthetic long peptides from HPV oncoproteins. frontiersin.org

Self-Assembling Nanostructures: These systems, based on polymers, lipids, and peptides, can overcome the low immunogenicity of peptide antigens. tandfonline.com For instance, a self-adjuvanting lipopeptide vaccine was created by conjugating a modified E7 protein to a lipopeptide adjuvant, which then self-assembled into a vaccine candidate. dovepress.com

Virus-like particles are another effective delivery vehicle. Chimeric VLPs, which incorporate E7 epitopes, have been designed to induce robust immune responses. dovepress.com In one study, the HPV16 E7 (86-93) epitope was delivered using chimeric VLPs, which were shown to be capable of inducing an epitope-specific immune response. researchgate.net

The development of targeted delivery systems is often coupled with the use of adjuvants to further boost the immune response. In several clinical studies, the HPV16 E7 (86-93) peptide has been administered with adjuvants like Montanide ISA 51. dovepress.comnih.gov One trial tested a formulation combining the E7 (11-20) and E7 (86-93) epitopes with Montanide ISA 51 and a universal T-helper epitope (PADRE), although it resulted in weak immune responses. nih.gov

The table below summarizes some of the key delivery systems and adjuvants used in research involving the HPV16 E7 (86-93) peptide.

Delivery System/AdjuvantDescriptionResearch FindingsCitations
Very Small Size Proteoliposomes A lipid-based nanoparticle delivery system.Showed promising clinical responses in CIN2/3 patients. mdpi.com
Lipopeptide The peptide is covalently linked to a lipid tail and a helper T-cell epitope.Used in a Phase I trial for high-grade CIN/VIN. aacrjournals.org
Montanide ISA 51 An oil-in-water emulsion adjuvant.Used in combination with E7 peptides in clinical trials for cervical cancer. dovepress.comnih.gov
Virus-Like Particles (VLPs) Self-assembling viral proteins that mimic the structure of a virus but lack genetic material.Used to present the E7 (86-93) epitope to the immune system. dovepress.comresearchgate.net
Polymeric Nanoparticles Biodegradable polymer-based nanoparticles for peptide delivery.Investigated as an alternative to mineral oil adjuvants. frontiersin.org

The table below provides an overview of selected clinical trials that have incorporated the HPV16 E7 (86-93) peptide.

Trial PhasePatient PopulationVaccine CompositionKey FindingsCitations
Phase I Women with high-grade CIN/VIN (HPV 16 positive, HLA-A2 positive)E7 (12-20) peptide with IFA; later added E7 (86-93) lipopeptide.3 of 18 patients cleared dysplasia; increased dendritic cell infiltrate observed. aacrjournals.org
Phase I/II Patients with advanced cervical cancerHPV-16 E7 peptides (12-20 +/- 86-93).Phase I/II trials have shown peptide vaccines to be safe and well-tolerated. spandidos-publications.com
Phase I-II HLA-A*0201-positive cervical cancer patientsE7 (11-20) and E7 (86-93) epitopes with Montanide ISA 51 and PADRE.No adverse effects, but tumor regression was observed in only 4 of 19 patients. dovepress.com

Biological and Mechanistic Characterization of Chemical Compounds

In Vitro Pharmacological Profiling and Assay Development

The compound identified by CAS number 160212-93-1, known as Mavacamten, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin. oup.comnih.govtg.org.aujacc.org Its development has been centered on its ability to modulate the underlying hypercontractility characteristic of certain cardiac diseases by directly targeting the sarcomere's motor protein. jacc.orgpatsnap.com

Enzyme Inhibition Kinetics

Mavacamten directly inhibits the adenosine (B11128) triphosphatase (ATPase) activity of cardiac myosin, the enzyme responsible for hydrolyzing ATP to power muscle contraction. tg.org.aumdpi.comnih.gov This inhibition is central to its pharmacological effect. jacc.orgjacc.org

Key kinetic effects include:

Inhibition of ATPase Activity : Mavacamten potently inhibits both the basal (actin-independent) and actin-activated ATPase activity of cardiac myosin. pnas.orgbiorxiv.org It has a half-maximal inhibitory concentration (IC50) in the submicromolar range for cardiac myosin. rupress.org In one study, Mavacamten decreased the maximal rate (kcat) of actin-activated ATPase cycling of a two-headed myosin fragment (HMM) from 2.02 s⁻¹ to 0.48 s⁻¹, a reduction of over 4-fold. pnas.org

Slowing of Phosphate (B84403) Release : The compound specifically slows the rate-limiting step of the power stroke cycle, which is the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex. drugbank.compnas.orgjacc.org This action stalls the motor in a state that is primed but unable to efficiently progress through the force-generation cycle. biorxiv.org

Stabilization of the SRX State : Mavacamten promotes a shift in the equilibrium of myosin heads from a disordered-relaxed state (DRX), which is ready to engage with actin, to the energy-sparing, sequestered super-relaxed state (SRX). oup.comnih.govjacc.org In in vitro assays using synthetic cardiac thick filaments, Mavacamten induced a dose-dependent increase in the population of myosin in the SRX state, with an IC50 of 1.2 ± 0.5 μM. nih.gov

Table 1: Enzyme Inhibition Kinetics of Mavacamten
Enzyme/ComplexParameterConditionValue/EffectSource
Two-headed cardiac myosin (HMM)kcat (Actin-activated ATPase)- Mavacamten2.02 ± 0.12 s⁻¹ pnas.org
Two-headed cardiac myosin (HMM)kcat (Actin-activated ATPase)+ Mavacamten0.48 ± 0.04 s⁻¹ pnas.org
Single-headed cardiac myosin (S1)kcat (Actin-activated ATPase)- Mavacamten3.6 ± 0.4 s⁻¹ pnas.org
Single-headed cardiac myosin (S1)kcat (Actin-activated ATPase)+ Mavacamten1.35 ± 0.08 s⁻¹ pnas.org
Synthetic Cardiac Thick FilamentsIC50 (SRX State Stabilization)Increasing Mavacamten concentration1.2 ± 0.5 μM nih.gov

Cell-Based Functional Assays

The effects of Mavacamten have been extensively characterized in various cell-based and tissue models, primarily using cardiomyocytes and engineered cardiac tissues. These assays confirm that the enzymatic inhibition observed in biochemical studies translates to functional changes at the cellular level.

Cardiomyocyte Contractility : In isolated cardiomyocytes, Mavacamten reduces sarcomere shortening and accelerates relaxation. nih.gov Studies using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) with hypertrophic cardiomyopathy (HCM) mutations demonstrated that Mavacamten could normalize hypercontractile phenotypes. biorxiv.orgfrontiersin.orgnih.gov

Calcium Sensitivity : Mavacamten reduces the calcium sensitivity of force generation in human myocardium. oup.comnih.gov This means that for a given concentration of intracellular calcium, the myofilaments produce less force, which helps to normalize contraction. nih.gov

Force Generation : In experiments using human ventricular myofibrils, Mavacamten produced a dose-dependent reduction in maximal Ca²⁺-activated isometric force. rupress.org It also accelerated the rate of force relaxation in human ventricular myofibrils, an effect not seen in fast skeletal myofibrils, indicating a motor isoform-specific action. rupress.org

Engineered Cardiac Tissues (ECTs) : In 3D engineered cardiac tissues created from iPSC-CMs with an HCM mutation, chronic treatment with 250 nM Mavacamten shortened relaxation time, reduced action potential duration, and increased sarcomere length and organization. nih.gov

Table 2: Cell-Based Functional Assay Findings for Mavacamten
Model SystemAssay/Parameter MeasuredFindingSource
Human Ventricular MyofibrilsMaximal Ca²⁺-activated isometric forceDose-dependent reduction in force rupress.org
Human Ventricular MyofibrilsForce relaxation kineticsSignificantly accelerated relaxation rupress.org
Human iPSC-CMs (HCM mutation)Contractility and RelaxationNormalized hypercontractility and improved relaxation biorxiv.orgnih.gov
Human Engineered Cardiac Tissues (HCM mutation)Action Potential Duration (APD90)Reduced with chronic treatment frontiersin.org
Human Engineered Cardiac Tissues (HCM mutation)Sarcomere StructureIncreased sarcomere length and organization nih.gov

Investigation of Molecular Mechanisms of Action

Signaling Pathway Modulation Studies

Mavacamten's primary action is on the sarcomere, but this has downstream consequences on cellular signaling, particularly in the context of pathological hypertrophy.

Hypertrophy and Fibrosis Pathways : In preclinical animal models of HCM, early and sustained treatment with Mavacamten was shown to prevent the development of ventricular hypertrophy, myocyte disarray, and myocardial fibrosis. jacc.orgnih.gov Pathological hypertrophy and fibrosis are driven by complex signaling cascades, including the RAS-MAPK pathway. biorxiv.orgimrpress.com By reducing the primary insult of hypercontractility, Mavacamten can attenuate the activation of these downstream fibrotic and hypertrophic signaling pathways. biorxiv.orgimrpress.com

Calcium Handling : In engineered cardiac tissues with an HCM mutation, chronic Mavacamten treatment led to the upregulation of key calcium-handling genes, including those for the ryanodine (B192298) receptor (RYR2) and the calcium channel CACNA1C, suggesting a normalization of cellular calcium homeostasis. nih.gov

Biomarker Modulation : Treatment with Mavacamten has been shown to reduce biomarkers associated with myocardial stress and injury, such as N-terminal pro–B-type natriuretic peptide (NT-proBNP) and cardiac troponin. jacc.orgmdpi.com This indicates a reduction in the cellular stress signals that drive adverse cardiac remodeling.

Protein-Ligand Interaction Analysis

Structural studies have provided high-resolution insights into how Mavacamten binds to β-cardiac myosin and exerts its inhibitory effect.

Binding Site : X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed that Mavacamten binds to an allosteric pocket on the myosin motor domain. biorxiv.orgbiorxiv.orgresearchgate.net This pocket is located between the motor's converter domain and the lever arm. biorxiv.orgbiorxiv.org Although distinct from the myosin activator Omecamtiv Mecarbil in its effect, Mavacamten appears to occupy the same general binding pocket. biorxiv.orgresearchgate.net

Structural Mechanism of Inhibition : Upon binding, Mavacamten stabilizes the myosin motor domain in a primed, ADP-Pi-bound state. biorxiv.org This stabilization prevents the dynamic structural changes required for the actin-binding cleft to close, which is a necessary step for strong actin binding and subsequent force production. biorxiv.org By stalling the motor in this conformation, it slows progression through the mechanochemical cycle. biorxiv.org

Stabilization of the Interacting-Heads Motif (IHM) : The effect of Mavacamten on a single myosin head is propagated within the two-headed myosin molecule. biorxiv.org Cryo-EM structures show that Mavacamten binding leads to a stabilization of the IHM, a compact, folded-back conformation where the two myosin heads interact with each other and are sequestered away from actin. biorxiv.orgrcsb.org This structural stabilization of the IHM is the basis for the functional SRX state, reducing the number of heads available for contraction. biorxiv.orgnih.gov

Table of Compound Names

CAS NumberCommon Name
This compoundMavacamten
N/AOmecamtiv Mecarbil
N/AAficamten
N/ADisopyramide
N/AMetformin
N/ANicotinamide riboside
N/ABlebbistatin
N/ADobutamine
N/APhenacetin
N/ABupropion
N/ADiclofenac
N/AS-mephenytoin
N/ADextromethorphan
N/ATestosterone
N/AMidazolam

Preclinical In Vitro and In Vivo Model Systems

The preclinical evaluation of TAK-243 has been extensive, utilizing a variety of in vitro and in vivo models to elucidate its mechanism of action and antitumor activity. These systems have been crucial in demonstrating the compound's potential as a therapeutic agent by targeting the ubiquitin-proteasome system.

In Vitro Cell Culture Models

TAK-243 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. aacrjournals.org Its efficacy has been observed in both hematologic malignancies and solid tumors. For instance, in acute myeloid leukemia (AML) cell lines and primary patient samples, TAK-243 induced cell death with half-maximal inhibitory concentrations (IC50) in the nanomolar range. oncotarget.comnih.gov Notably, it showed preferential cytotoxicity towards leukemic cells compared to normal hematopoietic progenitors. oncotarget.com

In adrenocortical carcinoma (ACC) cell lines, TAK-243 also showed potent activity, inhibiting protein ubiquitination, which led to the activation of the unfolded protein response and apoptosis. aacrjournals.orgnih.gov Studies in small-cell lung cancer (SCLC) cell lines revealed high sensitivity to TAK-243, with a median EC50 of 15.8 nmol/L. semanticscholar.org The compound has also been evaluated in glioblastoma (GBM) cell lines and primary cells, where it significantly inhibited survival, proliferation, and colony formation. researchgate.net Furthermore, research has indicated that TAK-243 can overcome resistance mechanisms in certain cancer cells. For example, its activity was not dependent on the expression of Schlafen 11 (SLFN11) in ACC cells. aacrjournals.org However, it was identified as a substrate for the ABCB1 drug efflux pump, which could limit its cytotoxic activity in cells overexpressing this transporter. aacrjournals.orgimrpress.com

Cancer TypeCell Lines/ModelsKey FindingsReference
Acute Myeloid Leukemia (AML)AML cell lines, primary AML samplesInduces cell death in the nanomolar range; preferential cytotoxicity to leukemic cells. oncotarget.comnih.gov
Adrenocortical Carcinoma (ACC)ACC cell lines (e.g., H295R), patient-derived organoidsInhibits ubiquitination, induces apoptosis; synergistic with BCL2 inhibitors. aacrjournals.orgnih.gov
Small-Cell Lung Cancer (SCLC)SCLC cell linesHigh sensitivity with a median EC50 of 15.8 nmol/L. semanticscholar.org
Glioblastoma (GBM)GBM cell lines, primary GBM cellsInhibits survival, proliferation, and colony formation. researchgate.net
Various CancersABCB1-overexpressing cellsIdentified as a substrate of the ABCB1 transporter, which can confer resistance. imrpress.com

Biochemical Assay Systems

Biochemical assays have been instrumental in defining the specific molecular target and mechanism of TAK-243. These assays have confirmed its potent and selective inhibition of UBA1.

A key method used is the UBCH10 E2 transthiolation assay, which measures the transfer of ubiquitin from the E1 enzyme to an E2 enzyme. In this system, TAK-243 demonstrated an IC50 value of 1 ± 0.2 nM for UBA1. chemicalprobes.org Another assay, the E1–ubiquitin-like modifier-dependent pyrophosphate exchange (PPiX) activity assay, showed a dissociation constant (Kd) of >0.75 nM. chemicalprobes.org

Selectivity is a critical attribute of a chemical probe, and TAK-243 has been profiled against other related enzymes. While it potently inhibits UBA1, it also shows significant activity against the closely related E1 enzymes UBA6 (Fat10-activating enzyme) and NAE (NEDD8-activating enzyme), with IC50 values of 7 ± 3 nM and 28 ± 11 nM, respectively. chemicalprobes.org However, its selectivity is better against other ubiquitin-like activating enzymes such as SAE (SUMO-activating enzyme) and UBA7 (ISG15-activating enzyme). chemicalprobes.org Importantly, when tested against a panel of 319 kinases, TAK-243 showed no significant inhibitory activity at a concentration of 1 µM, highlighting its specificity for the ubiquitin pathway. chemicalprobes.org

Assay TypeTarget EnzymePotency MetricValueReference
UBCH10 E2 transthiolation assayUBA1IC501 ± 0.2 nM chemicalprobes.org
PPiX activity assayUBA1Kd>0.75 nM chemicalprobes.org
Selectivity AssaysUBA6 (Fat10-activating enzyme)IC507 ± 3 nM chemicalprobes.org
NAE (NEDD8-activating enzyme)IC5028 ± 11 nM chemicalprobes.org
SAE (SUMO-activating enzyme)IC50850 ± 180 nM chemicalprobes.org
UBA7 (ISG15-activating enzyme)IC505,300 ± 2,100 nM chemicalprobes.org

Preclinical Animal Models for Disease Pathophysiology

The antitumor activity of TAK-243 has been validated in several preclinical animal models, primarily using mouse xenografts of human tumors. These in vivo studies have provided evidence of its efficacy in a more complex biological system.

In a mouse xenograft model using the H295R adrenocortical carcinoma cell line, treatment with TAK-243 significantly inhibited tumor growth compared to the control group. aacrjournals.org Similarly, robust antitumor activity was observed in murine subcutaneous xenograft models of multiple myeloma, diffuse large B-cell lymphoma, and colon cancer. semanticscholar.orgchemicalprobes.org In preclinical models of AML, TAK-243 reduced the leukemic burden and demonstrated activity against leukemic stem cells without apparent toxicity. nih.gov Combination studies in xenograft models have also shown promise. For example, synergistic or additive antitumor effects were observed when TAK-243 was combined with carboplatin, docetaxel, or BCL2 inhibitors in various cancer models. aacrjournals.orgaacrjournals.org

Target Engagement Studies in Vivo

Confirming that a drug interacts with its intended target in a living organism is a critical step in preclinical development. For TAK-243, target engagement has been demonstrated in vivo by detecting the formation of the TAK-243-ubiquitin adduct in tumor tissues from treated animals. cancer-research-network.com This adduct serves as a direct biomarker of the drug binding to its substrate and inhibiting the enzyme.

The cellular thermal shift assay (CETSA) has also been employed to confirm target engagement in intact cells and primary samples. oncotarget.com This method measures the thermal stabilization of a target protein upon ligand binding. In AML cells, CETSA demonstrated that TAK-243 preferentially binds to UBA1 over other related E1 enzymes at concentrations that induce cell death, confirming its selective target engagement in a cellular context. oncotarget.com

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are used to show that a drug is having the desired biological effect on its target pathway. In preclinical models treated with TAK-243, several PD biomarkers have been assessed.

A primary and direct pharmacodynamic effect of TAK-243 is the global decrease in ubiquitylated proteins. aacrjournals.orgnih.gov This has been consistently observed in both cell lines and in vivo xenograft models via Western blotting. aacrjournals.org Concurrently, an increase in the level of free ubiquitin is detected, which is a direct consequence of blocking the first step in the ubiquitination cascade. aacrjournals.org

Downstream markers of pathway inhibition include the induction of proteotoxic stress and the unfolded protein response (UPR). aacrjournals.orgnih.gov This is evidenced by changes in the expression of UPR-related proteins. aacrjournals.org Furthermore, inhibition of UBA1 by TAK-243 has been shown to impair DNA damage repair pathways. This is demonstrated by the blockage of mono-ubiquitination of key mediators like PCNA and FANCD2. aacrjournals.org In vivo, pharmacodynamic studies in H295R xenografts showed that TAK-243 treatment not only decreased ubiquitylated proteins but also induced apoptosis, as measured by an increase in cleaved caspase-3. aacrjournals.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Fundamentals of Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and pharmacology that links the chemical structure of a molecule to its biological activity. ontosight.aigardp.org The core principle of SAR is that the activity of a compound is directly dependent on its three-dimensional structure. ontosight.ai By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can deduce which chemical features, or pharmacophores, are responsible for its activity. gardp.orgslideshare.net

The process of SAR elucidation involves several key steps:

Identification of a Hit Compound: The process begins with a "hit," a molecule that shows a desired biological activity.

Systematic Modification: Chemists then synthesize a series of related compounds, or analogs, by making targeted changes to the hit structure. spirochem.com These modifications can include altering functional groups, changing the size or shape of the molecule, or modifying its stereochemistry. ontosight.aimdpi.com

Biological Evaluation: Each new analog is tested to measure its biological activity.

Analysis of Trends: By comparing the structures of the analogs with their activities, chemists can identify trends. For example, they might discover that adding a hydroxyl group at a specific position increases potency, while adding a bulky methyl group decreases it. gardp.org

This iterative process helps in identifying the key molecular fragments and properties that are crucial for the desired biological effect and for optimizing a lead compound to enhance efficacy and reduce toxicity. ontosight.aispirochem.com SAR studies provide a qualitative framework that guides the development of new therapeutic agents. slideshare.net For instance, SAR studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives helped in modifying their core structures to avoid mutagenicity while retaining their desired inhibitory activity. nih.gov

Computational Approaches in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical approach that moves beyond the qualitative nature of SAR. wikipedia.orgnih.gov It aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgneovarsity.org The goal is to develop a predictive model that can estimate the activity of new, untested molecules. nih.govderpharmachemica.com

The general form of a QSAR model is expressed as: Activity = f (molecular descriptors) + error wikipedia.orgnih.gov

Where the function f can be a linear or non-linear equation that connects the descriptors to the activity. neovarsity.org These models are invaluable in drug discovery for screening large libraries of virtual compounds, prioritizing candidates for synthesis, and minimizing animal testing. neovarsity.orgeuropa.eu

Descriptor Selection and Calculation

The foundation of a robust QSAR model is the calculation and selection of appropriate molecular descriptors. researchgate.net Descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. ucsb.edu They can be categorized based on their dimensionality, which reflects the structural representation from which they are derived. nih.gov

Common categories of molecular descriptors include:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds), topological indices that describe molecular branching and shape, and counts of specific functional groups. nih.gov

3D Descriptors: These depend on the 3D coordinates of the atoms and include descriptors related to the molecule's volume, surface area, and shape. researchgate.net

Physicochemical Descriptors: These include properties like the partition coefficient (logP), which measures lipophilicity, molar refractivity (MR), which relates to steric bulk and polarizability, and electronic parameters like Hammett constants (σ) that quantify the electron-donating or withdrawing effects of substituents. slideshare.netnih.govucsb.edu

Quantum Chemical Descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity, are calculated using quantum mechanics. ucsb.edu

The process involves calculating a large number of potential descriptors and then using statistical methods to select a smaller subset of the most relevant ones to avoid overfitting the model. neovarsity.orgnih.gov Feature selection techniques like stepwise regression, genetic algorithms, or LASSO (Least Absolute Shrinkage and Selection Operator) are employed to identify the descriptors that have the highest correlation with biological activity and the lowest inter-correlation. nih.govkg.ac.rsmdpi.com

Table 1: Examples of Molecular Descriptor Types Used in QSAR

Descriptor CategorySpecific Descriptor ExampleProperty Quantified
Constitutional (1D/2D)Molecular WeightSize of the molecule
Topological (2D)Wiener IndexMolecular branching
Geometric (3D)Molecular Surface AreaThree-dimensional size and shape
Physicochemical (Fragment-based)LogPLipophilicity/Hydrophobicity
Electronic (Fragment-based)Hammett Constant (σ)Electronic effect of a substituent
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability, reactivity

Statistical Validation and Predictive Modeling

Once relevant descriptors are selected, a mathematical model is built using various statistical methods. derpharmachemica.com These can range from simple Multiple Linear Regression (MLR) to more complex machine learning algorithms like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). neovarsity.orgderpharmachemica.com

Model validation is a critical step to ensure its reliability, robustness, and predictive power. derpharmachemica.comnih.gov Validation assesses how well the model can predict the activity of compounds not used in its development. nih.gov It is typically divided into two phases:

Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. mdpi.com A common technique is cross-validation, such as leave-one-out (LOO) or k-fold cross-validation. derpharmachemica.comscielo.br In LOO, a model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of good internal predictive power. mdpi.comscielo.br

External Validation: This is the most stringent test of a model's predictive ability. mdpi.com The initial dataset is split into a training set for building the model and an external test set that is kept aside. derpharmachemica.comscielo.br The model is then used to predict the activities of the compounds in the test set. The predictive performance is evaluated using statistical parameters like the predictive R² (R²_pred). scielo.br A large difference between the model's goodness-of-fit (R²) for the training set and its predictive ability (Q² and R²_pred) can indicate overfitting. scielo.br

Table 2: Key Statistical Parameters in QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6
Cross-validated R²Q² or R²(CV)Measures the internal predictive ability of the model via cross-validation.> 0.5
External/Predictive R²R²_pred or Q²_extMeasures the model's ability to predict the activity of an external test set.> 0.6
Root Mean Square ErrorRMSEIndicates the average deviation between predicted and experimental values.As low as possible

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a receptor, which is typically a protein or nucleic acid. mdpi.comwikipedia.org It is a cornerstone of structure-based drug design, used to screen virtual libraries and understand the molecular recognition process. wikipedia.orgacs.org The docking process involves a search algorithm that generates numerous possible binding poses of the ligand in the receptor's active site, and a scoring function that ranks these poses based on their predicted binding affinity. mdpi.comwikipedia.org For example, docking studies were used to evaluate how thiazole-pyridine derivatives might bind to the main protease of the COVID-19 virus. mdpi.com

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. dost.gov.ph MD simulations analyze the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. dost.gov.phplos.org In the context of drug design, MD is often used to:

Validate the stability of a binding pose predicted by docking. dost.gov.phplos.org

Observe conformational changes in both the ligand and the protein upon binding, a phenomenon known as "induced fit". wikipedia.orgnih.gov

Calculate binding free energies with greater accuracy than docking scoring functions. nih.gov

Combining docking with MD simulations provides a more reliable and detailed understanding of the protein-ligand interaction, as the rapid screening power of docking is complemented by the accuracy and dynamic insights of MD. nih.govnih.gov

Conformational Analysis and Binding Mode Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or conformers, that can be interconverted by rotation around single bonds. lumenlearning.comlibretexts.orgchemistrysteps.com The stability of a molecule is directly related to its conformation, as different arrangements have different potential energies due to factors like steric hindrance and torsional strain. libretexts.orgchemistrysteps.com

For flexible molecules, including peptides like HPV-16 E7 (86-93), understanding the accessible low-energy conformations is crucial for predicting how they will bind to a receptor. nih.gov A ligand often adopts a specific "bioactive conformation" to fit optimally into a receptor's binding site. researchgate.net

Computational methods for conformational analysis aim to generate a representative ensemble of low-energy conformers. nih.gov This ensemble can then be used in docking studies, often through a rigid-body docking approach where each pre-generated conformer is docked individually. researchgate.netucl.ac.uk This strategy can improve binding mode prediction, especially for complex and flexible molecules like macrocycles, where allowing full flexibility during the docking process is computationally challenging. nih.govresearchgate.net The ultimate goal is to accurately predict not only the orientation of the ligand but also its three-dimensional shape when bound to its biological target, which is essential for rational drug design. nih.gov

Target Identification and Validation Strategies

Discovery of Novel Biological Targets

The discovery of new biological targets for the HPV16 E7 oncoprotein leverages advanced molecular biology and systems-level approaches to uncover its complex interactions within the host cell.

Genome-wide expression analyses and proteomic methodologies have been instrumental in identifying novel cellular pathways targeted by HPV16 E7. nih.gov Techniques combining transcriptome sequencing (RNA-Seq) and stable isotope labeling by amino acids in cell culture (SILAC) have provided a global, unbiased overview of the changes induced by HPV16 E6 and E7 expression in human keratinocytes. asm.org These studies have moved beyond well-known targets like the retinoblastoma protein (pRb) to reveal new interactions and regulatory networks. asm.orge-crt.org

Systematic proteomic analyses have identified a range of host cell proteins that interact with E7 oncoproteins from diverse HPV types. nih.gov For example, proteomics-based methods like oxidative isotope-coded affinity tags (OxICAT) were used to investigate the redox status of proteins in HPV-related cancer cells, leading to the identification of Voltage-dependent anion channel 1 (VDAC1) as a potential novel target that may cooperate with E7 in cancer progression. oncotarget.com Another significant target identified through proteomic studies is the cellular non-receptor protein tyrosine phosphatase PTPN14, which is targeted for degradation by high-risk E7 proteins, an activity correlated with E7's transforming potential. asm.orgbiorxiv.org These comprehensive approaches have also confirmed E7's role in altering the expression of proteins involved in angiogenesis and epigenetic reprogramming. nih.govpnas.org

Table 1: Selected Novel Cellular Targets of HPV16 E7 Identified via Genomic and Proteomic Approaches

Target Protein Method of Identification Implicated Cellular Process Reference(s)
PTPN14 Systematic Proteomic Analysis Repression of Keratinocyte Differentiation asm.orgbiorxiv.org
VDAC1 Oxidative Isotope-Coded Affinity Tags (OxICAT) Promotion of Malignant Progression, ROS Homeostasis oncotarget.com
KDM6A/KDM6B Gene Expression Analysis Histone Demethylation, Epigenetic Reprogramming pnas.org

Phenotypic screening is a drug discovery strategy that identifies compounds based on their ability to induce a desired change or "phenotype" in a disease-relevant cell model, without prior knowledge of the specific molecular target. criver.com For HPV16 E7, relevant phenotypes include cellular immortalization, uncontrolled proliferation, and repression of differentiation. biorxiv.org Once a "hit" compound that reverses these phenotypes is identified, the subsequent challenge is target deconvolution—the process of identifying the molecular target(s) responsible for the observed effect. criver.comnih.gov

Modern target deconvolution methods combine chemical biology probes and advanced mass spectrometry. discoveryontarget.comnih.gov For instance, the Capture Compound Mass Spectrometry (CCMS) technology uses specially designed trifunctional molecules to selectively capture and identify the binding partners of a phenotypically active compound from living cells, thereby correlating specific binders with the biological activity. criver.com While specific examples of large-scale phenotypic screens leading to novel E7-pathway inhibitors are not extensively detailed in the literature, the principle is a key strategy in modern drug discovery. nih.gov The known oncogenic activities of E7 provide a strong foundation for the development of such phenotypic assays.

Genomic and Proteomic Approaches

Methodologies for Target Validation

Once a potential target or interaction is identified, it must be validated to confirm its role in the disease process and its suitability for therapeutic intervention.

Genetic perturbation techniques are a cornerstone for validating the function of viral oncoproteins and their cellular partners. frontiersin.org Techniques such as RNA interference (using siRNA or shRNA) have been widely used to specifically knockdown the expression of HPV16 E7. frontiersin.orggriffith.edu.au These studies consistently show that silencing E7 leads to the accumulation of tumor suppressors like p53 and pRb, resulting in cell cycle arrest, apoptosis, and reduced tumor growth in vitro and in vivo. frontiersin.orggriffith.edu.au

More advanced gene-editing technologies like CRISPR/Cas9, Zinc Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs) have been employed to permanently disrupt the E7 gene. frontiersin.orgresearchgate.netfrontiersin.org These powerful tools have confirmed that targeting E7 effectively inhibits the proliferation of HPV-positive cancer cells and can revert the carcinogenic phenotype. researchgate.netfrontiersin.org Furthermore, CRISPR/Cas9 has been used to validate the functional importance of E7-interacting proteins. For example, knocking out PTPN14 in keratinocytes was shown to rescue the lifespan-extending effects of an E7 mutant that could not bind PTPN14, confirming PTPN14's role as a key downstream mediator of E7's activity. biorxiv.org

Table 2: Genetic Perturbation Techniques Used to Validate HPV16 E7 and its Targets

Technique Target Gene(s) Outcome of Perturbation Reference(s)
siRNA/shRNA HPV16 E7 Cell cycle arrest, apoptosis, tumor growth inhibition frontiersin.orggriffith.edu.au
CRISPR/Cas9 HPV16 E7 Disruption of E7 DNA, growth inhibition, apoptosis researchgate.netfrontiersin.org
ZFNs/TALENs HPV16 E7 Disruption of E7 DNA, reduced tumorigenicity frontiersin.org

Chemical probes are small molecules with high specificity and potency for a particular protein target, used to study its biological function. nih.gov In the context of HPV16 E7, molecules that can directly bind to E7 and disrupt its interactions with cellular proteins serve as valuable validation tools. Studies have identified natural compounds, such as certain flavonoids, that can bind to E6 or E7 and inhibit their oncogenic functions, such as p53 degradation. frontiersin.org

More sophisticated tools have also been developed. For instance, a novel fusion protein, ZHPV16 E7 affitoxin384, was engineered to have high binding affinity and specificity for the HPV16 E7 protein. thno.orgsemanticscholar.org This "affitoxin" acts as a targeting agent, and its ability to selectively induce cell death in HPV16-positive cancer cells both in vitro and in vivo validates E7 as an accessible surface target for directed therapies. thno.org The binding affinity and specificity of this interaction were quantified using methods like Surface Plasmon Resonance (SPR). thno.orgsemanticscholar.org Such specific binding agents function as probes to confirm the therapeutic hypothesis of E7 targeting.

The activity of the HPV16 E7 oncoprotein and the host's response to it can serve as biomarkers for disease detection, prognosis, and therapeutic monitoring. The identification and qualification of these biomarkers are crucial for validating the clinical relevance of E7 as a target. e-crt.orgfrontiersin.org

One of the most well-established biomarkers for transcriptionally active high-risk HPV infection is the overexpression of the p16INK4a protein. pnas.orgmdpi.com The expression of p16INK4a is a direct consequence of E7-mediated pRb inactivation and has been linked to the induction of the histone demethylase KDM6B by E7. pnas.org

Serological and direct detection methods are also key. Antibodies against the E7 protein can be detected in the serum of patients, and their levels often correlate with disease progression from cervical intraepithelial neoplasia (CIN) to invasive cancer. thno.org Furthermore, the circulating HPV16 E7 oncoprotein itself is being investigated as a potential serum biomarker to stratify patients and monitor for disease recurrence. mdpi.com Finally, the immune response to E7, particularly the frequency and functionality of T-cells specific for epitopes like HPV16 E7 (86-93), is a critical biomarker in the development and monitoring of therapeutic vaccines and immunotherapies. cuebiopharma.comaacrjournals.org

Theoretical and Computational Chemistry in Chemical Compound Research

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules from first principles. researchgate.netresearchgate.net These methods solve the Schrödinger equation to provide detailed information about molecular properties. researchgate.net

Density functional theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. i2pc.es Instead of the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as the fundamental quantity, making it a computationally efficient yet accurate approach for determining molecular properties. i2pc.esmdpi.com

In the context of peptide research, DFT can be applied to:

Determine the equilibrium geometries and transition states of peptides.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data. scispace.com

Investigate the electronic properties, such as charge distribution and electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

Elucidate reaction mechanisms at the molecular level.

While specific DFT studies on the 160212-93-1 peptide are not documented in the provided search results, the general applicability of DFT makes it an invaluable tool for future research on this and other immunogenic peptides.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. harvard.edu These "from the beginning" methods aim to provide highly accurate solutions to the electronic Schrödinger equation. harvard.edu The simplest type of ab initio calculation is the Hartree-Fock (HF) method, which provides a good starting point for more sophisticated approaches that include electron correlation. harvard.edu

Applications of ab initio methods in peptide research include:

High-accuracy calculations of molecular energies and structures. harvard.edu

Benchmarking results from less computationally expensive methods like DFT.

Studying excited states and photochemical processes.

The computational cost of ab initio methods increases rapidly with the size of the system, which can be a limiting factor for large peptides. harvard.edu However, for a peptide of the size of this compound, these methods are computationally feasible and could provide deep insights into its intrinsic properties.

Density Functional Theory (DFT) Applications

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are computational techniques used to study the motion and interactions of atoms and molecules over time. researchgate.netgoogle.com These methods are particularly well-suited for large biological systems like proteins and peptides.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of peptides. A recent study performed MD simulations on models of the HPV-16 E7 peptide in complex with MHC class I receptors to understand their recognition patterns at an atomic level. nih.gov The simulations were run using the GROMACS software package with the Amber99sb force field. nih.gov Such simulations provide insights into the dynamic behavior and stability of the peptide-receptor complex. nih.gov

Free energy calculations are a powerful tool for quantifying the thermodynamics of molecular processes, such as ligand binding. epo.orggoogle.comnih.gov These calculations can be used to predict the binding affinity of a peptide to its receptor, which is a critical parameter in drug design. google.com Methods like free energy perturbation (FEP) and thermodynamic integration (TI) are commonly used for this purpose. nih.gov

The solvent environment plays a crucial role in the structure, dynamics, and function of biomolecules. nih.govmaynoothuniversity.iesemanticscholar.org MD simulations explicitly include solvent molecules, typically water, allowing for a realistic representation of the cellular environment. The properties of solvents can significantly influence reaction kinetics and the stability of molecular structures. semanticscholar.orgsb-peptide.com

Interfacial phenomena, which occur at the boundary between two phases, are also critical in biological systems. nih.govmdpi.com For instance, the interaction of the this compound peptide with the surface of an antigen-presenting cell is an interfacial process. Understanding these interactions at a molecular level is key to deciphering the mechanism of immune recognition.

Conformational Sampling and Free Energy Calculations

Cheminformatics and Data Mining in Chemical Space Exploration

Cheminformatics and data mining are essential tools for navigating the vastness of chemical space and extracting meaningful information from large datasets. These approaches are increasingly used in drug discovery and vaccine design.

Several studies have utilized immunoinformatics and data mining techniques to analyze the HPV16-E7 oncoprotein and predict T-cell epitopes. oup.comepo.orgsemanticscholar.org A database known as HPVdb has been developed to collate and analyze data on Human Papillomavirus T-cell antigens, facilitating knowledge discovery in this area. oup.comepo.org

In silico prediction tools, such as those available through the Immune Epitope Database and Analysis Resource (IEDB), have been used to identify potential cytotoxic T-lymphocyte (CTL) epitopes from the HPV16-E7 protein. semanticscholar.org Notably, the 86-93 fragment (this compound) was identified as a peptide with a high binding affinity to the HLA-A*0201 molecule, and it was shown to be a naturally processed human CTL epitope of HPV16. google.comsemanticscholar.org

The following table summarizes some of the predicted CTL epitopes from the HPV16-E7 protein, including their binding affinity scores where available.

Peptide SequencePositionPredicted Immunogenicity (SU)
TLGIVCPI 86-93 103.7
YMLDLQPETT11-20-
LLMGTLGIV82-90-

SU: Score Unit from a prediction algorithm. nih.gov

These computational approaches are invaluable for prioritizing peptide candidates for experimental validation in the development of therapeutic vaccines against HPV-associated cancers. semanticscholar.org

Chemical Library Design and Virtual Screening

The design of chemical libraries and subsequent virtual screening are foundational steps in identifying new lead compounds. In the context of the HPV16 E7 (86-93) peptide, these strategies are employed to discover molecules with improved properties or different therapeutic applications.

Chemical Library Design:

The peptide HPV16 E7 (86-93) serves as a critical lead compound, particularly in the development of therapeutic vaccines for HPV-related cancers like cervical carcinoma. medchemexpress.comnih.gov The design of chemical libraries based on this peptide can take several forms:

Peptide Analog Libraries: One approach involves creating libraries of peptide analogs where specific amino acids in the TLGIVCPI sequence are systematically substituted. justia.com The goal is to identify analogs with enhanced binding affinity to the Human Leukocyte Antigen (HLA)-A2.1 molecule, improved stability, or increased immunogenicity. medchemexpress.com For instance, modifications to the peptide's structure may significantly alter the immune response it elicits. researchgate.net

Peptidomimetic Libraries: To overcome the inherent limitations of peptides as drugs, such as poor stability and bioavailability, peptidomimetic libraries are designed. These libraries contain non-peptidic scaffolds that mimic the spatial arrangement of the key residues of HPV16 E7 (86-93) responsible for its biological activity.

T-Cell Receptor (TCR) and Antibody Libraries: A distinct but related application involves the design of libraries of biological molecules, such as T-cell receptors or antibodies, that can recognize the HPV16 E7 (86-93) peptide when it is presented by MHC class I molecules on the surface of cancer cells. google.com High-throughput screening of these libraries can identify potent and specific binding molecules for targeted immunotherapy.

Virtual Screening:

Once a chemical library is designed or obtained, virtual screening is used to computationally evaluate the potential of each molecule to interact with a specific biological target. For research involving HPV16 E7 (86-93), virtual screening could be used to:

Identify Novel Binders: Screen large compound databases to find small molecules that mimic the binding of the HPV16 E7 (86-93) peptide to the HLA-A*02:01 receptor.

Filter and Prioritize Analogs: From a library of designed peptide analogs, virtual screening can predict which modifications are most likely to result in improved activity, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net For example, computational tools can be used to predict the binding energy of each analog to the target receptor.

While specific virtual screening campaigns targeting libraries based on the this compound peptide are not extensively detailed in publicly available literature, the principles of this methodology are a standard part of the drug discovery pipeline for such compounds.

Predictive Modeling for ADME (in vitro/computational)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical to its success. For peptide-based compounds like HPV16 E7 (86-93), which are known to have challenges in this area, predictive in silico and in vitro models are heavily relied upon. sb-peptide.com

In Silico ADME Prediction:

A variety of computational models exist to predict the ADME properties of peptides, which can guide the design of analogs with more favorable drug-like characteristics. These models are particularly useful before committing to the chemical synthesis of new compounds. researchgate.net

Key ADME parameters that can be predicted computationally include:

Predicted PropertyRelevance to Peptide TherapeuticsComputational Approach
Permeability Predicts the ability of the peptide to be absorbed through the gut wall or to enter target cells. Peptides often have low permeability.Models based on molecular surface properties and atomistic physical models can estimate permeability through membranes like the Caco-2 cell line monolayer.
Stability Assesses the peptide's susceptibility to degradation by proteases in the body, which affects its half-life.Computational methods can identify potential cleavage sites for common proteases, guiding modifications to enhance stability, such as the incorporation of non-natural amino acids. justia.com
Solubility Determines how easily the peptide can be formulated and administered.Predictive models estimate aqueous solubility based on the peptide's amino acid composition and physicochemical properties.
Metabolism Predicts how the peptide is broken down in the body, primarily by enzymes in the liver.Models can predict interactions with metabolic enzymes like the cytochrome P450 family.
Distribution Estimates how the peptide will distribute throughout the different tissues in the body.Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the volume of distribution.

Table of Compound Names

CAS NumberCommon Name/Synonym
This compoundHPV16 E7 (86-93)
N/AThreonine
N/ALeucine
N/AGlycine
N/AIsoleucine
N/AValine
N/ACysteine
N/AProline
N/AIsoleucine

Advanced Research Avenues and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Research

Machine learning models, particularly deep learning algorithms, can be trained on vast datasets of known peptide sequences and their corresponding immunogenicity. avidnote.com This allows for the in silico prediction of new, potentially more potent, peptide epitopes from viral or tumor proteins. For a known epitope like HPV16 E7 (86-93), ML could be used to predict modifications to its amino acid sequence that might enhance its binding affinity to HLA molecules or increase the stability of the peptide-HLA complex, thereby provoking a stronger T-cell response. avidnote.com

Furthermore, AI can analyze complex biological data from genomics and proteomics to identify patient populations most likely to respond to a vaccine based on this peptide. medchemexpress.com By integrating patient-specific data, including their HLA type and tumor characteristics, machine learning algorithms could help stratify patients for clinical trials and personalize immunotherapy strategies.

Table 1: Potential Applications of AI/ML in HPV16 E7 (86-93) Research

Research AreaAI/ML ApplicationPotential Outcome
Epitope DiscoveryPrediction of novel immunogenic peptides from HPV proteins.Identification of new vaccine candidates.
Peptide OptimizationIn silico modification of the HPV16 E7 (86-93) sequence.Enhanced immunogenicity and stability.
Patient StratificationAnalysis of patient genomic and proteomic data.Selection of patients most likely to respond to therapy.
Vaccine FormulationOptimization of adjuvant and delivery systems.Improved vaccine efficacy.

Systems Biology Approaches to Compound Action

Systems biology provides a holistic framework for understanding the complex interactions between a therapeutic agent and the biological system it perturbs. medchemexpress.com In the case of HPV16 E7 (86-93), a systems biology approach would move beyond the study of the peptide's interaction with a single T-cell clone and instead model the entire immune response it initiates. bldpharm.com

This involves the systematic collection of high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) from cells and tissues exposed to the peptide. bldpharm.com By integrating these datasets, researchers can construct detailed network models of the signaling pathways activated upon T-cell recognition of the peptide-HLA complex. glpbio.comtaylorandfrancis.com These models can help to identify key nodes and feedback loops that regulate the anti-tumor immune response, potentially revealing novel targets for combination therapies that could enhance the efficacy of an HPV16 E7 (86-93)-based vaccine.

For instance, a systems biology study might analyze how the metabolic state of T-cells changes after stimulation with HPV16 E7 (86-93), providing insights into the energetic requirements for a sustained anti-tumor response. citethisforme.com This could lead to the development of strategies to metabolically support the activity of vaccine-induced T-cells within the tumor microenvironment.

Chemical Biology Applications in Probing Biological Systems

Chemical biology provides tools and techniques to study biological systems at a molecular level. Small-molecule probes and modified biomolecules are central to this field, and such approaches can be invaluable in dissecting the mechanism of action of HPV16 E7 (86-93). nih.gov

To visualize the uptake, processing, and presentation of the HPV16 E7 (86-93) peptide by antigen-presenting cells, chemical biologists could synthesize versions of the peptide tagged with fluorescent dyes. nih.gov These probes would allow for real-time imaging of the peptide's journey through the cell, providing critical information on the efficiency of antigen presentation.

Furthermore, photo-crosslinking probes could be designed based on the HPV16 E7 (86-93) sequence. These probes, when activated by light, would form covalent bonds with interacting proteins, allowing for the identification of the specific cellular machinery involved in its processing and loading onto HLA molecules. This detailed molecular understanding can inform the design of more effective vaccine delivery systems.

Emerging Methodologies in Chemical Synthesis and Characterization

The synthesis of peptides like HPV16 E7 (86-93) is a mature field, but emerging methodologies continue to improve the efficiency, purity, and scalability of production. cymitquimica.com Advances in solid-phase peptide synthesis (SPPS), the standard method for producing such peptides, include the development of novel linkers, coupling reagents, and purification techniques that can handle more complex and modified peptide sequences.

Flow chemistry, where reactions are run in continuous-flow reactors, is an emerging technology in chemical synthesis that offers advantages in terms of speed, control, and scalability. The application of flow chemistry to peptide synthesis could enable the rapid and automated production of HPV16 E7 (86-93) and its analogs for research and clinical development.

In terms of characterization, advanced mass spectrometry and nuclear magnetic resonance (NMR) techniques are crucial for confirming the peptide's sequence, purity, and three-dimensional structure when bound to the HLA molecule. These detailed structural insights are essential for understanding its biological activity and for rational drug design. cymitquimica.com

Future Directions in Academic Research on Chemical Compounds

The future of academic research on therapeutic peptides like HPV16 E7 (86-93) will likely be characterized by increasing interdisciplinarity and a focus on overcoming the challenges of immunotherapy. A key area of future investigation will be the development of strategies to counteract the immunosuppressive tumor microenvironment, which can limit the effectiveness of vaccine-induced T-cells.

This could involve combining peptide vaccines with other immunomodulatory agents, such as checkpoint inhibitors or cytokines, to create synergistic anti-tumor effects. Academic research will be crucial in identifying the most effective combination strategies and understanding their mechanisms of action.

Another important direction is the development of novel vaccine platforms that can deliver peptides like HPV16 E7 (86-93) more effectively to antigen-presenting cells and promote a more robust and durable immune response. This includes research into nanoparticle-based delivery systems, viral vectors, and self-adjuvanting vaccine formulations. The integration of the advanced research avenues discussed above will be paramount in achieving these future goals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.